

BMS-066 vs SC-514 IKK2 selectivity

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Compound Focus: Bms-066

CAS No.: 914946-88-6

Cat. No.: S521582

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Comparison of BMS-066 and SC-514

Feature	BMS-066	SC-514
Reported IC ₅₀ for IKK2/IKK β	9 nM [1]	3-12 μ M [2] [3]
Selectivity over IKK α	>500-fold [1]	>10 to 100-fold selective over IKK1 and other serine-threonine/tyrosine kinases [2]
Mechanism of Action	ATP-competitive [1]	ATP-competitive, reversible [2]
Primary Assay Type	Biochemical assay (IKK β -catalyzed phosphorylation of I κ B α) [1]	Biochemical assay (recombinant IKK-1/IKK-2 heterodimer and IKK-2 homodimer) [2]
Additional Kinase Targets	Tyk2 pseudokinase (IC ₅₀ = 72 nM) [1]	None specifically reported in search results [2]
Brokinase Panel Selectivity	Highly selective; inhibited only 6 out of 155 other kinases tested at 10 μ M [1]	Selective; profiled against "other" kinases with no significant inhibition noted [2]

Key Experimental Findings and Context

- **Therapeutic Promise of BMS-066:** Research on **BMS-066** suggests that **periodic, partial inhibition** of IKK β -mediated signaling can provide therapeutic benefits in preclinical models of rheumatoid arthritis, potentially avoiding the safety concerns associated with complete and continuous blockade of the NF- κ B pathway [1].
- **Functional Evidence for SC-514:** Beyond biochemical assays, SC-514 has been demonstrated to effectively block NF- κ B-dependent gene expression in interleukin-1 β -stimulated synovial fibroblasts, confirming its functional cellular activity [2].
- **Cellular Pathway Context:** The following diagram illustrates the NF- κ B signaling pathway and the inhibition points for **BMS-066** and SC-514, based on data from the search results.

Interpretation and Research Considerations

Based on the available data, you can consider the following points for your research:

- **Choice of Inhibitor:** **BMS-066** is a significantly more potent IKK2 inhibitor than SC-514, with an IC₅₀ in the low nanomolar range. Its high selectivity, as demonstrated in a broad kinase panel, makes it a superior tool for probing IKK2-specific biology with minimal off-target effects [1].
- **Mechanistic Considerations:** Both compounds are ATP-competitive. The ~1000-fold difference in potency suggests they bind to the IKK2 active site with markedly different affinities or interact with distinct conformational states of the kinase.
- **Broader Target for BMS-066:** Be aware that **BMS-066** also inhibits the Tyk2 pseudokinase. If your research involves pathways mediated by cytokines like IL-23 or type I interferon, this off-target activity could be a confounding factor or an additional mechanism of interest [1].

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References

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3. IKK/IkB inhibitors [adool.com]

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